Bumetanid

Übersicht

Beschreibung

Bumetanid: ist ein starkes Schleifendiuretikum, das hauptsächlich zur Behandlung von Ödemen im Zusammenhang mit Herzinsuffizienz, Leber- und Nierenerkrankungen sowie nephrotischem Syndrom eingesetzt wird . This compound wirkt, indem es die Reabsorption von Natrium und Chlorid in den Nieren hemmt, was zu einer erhöhten Ausscheidung von Wasser, Natrium, Chlorid, Magnesium, Phosphat und Kalzium führt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: this compound wird aus 3-Amino-4-phenoxy-5-sulfonylaminobenzoesäure und n-Butanal synthetisiert. Die Synthese beinhaltet eine Kondensations-Dehydratisierungsreaktion in Gegenwart eines Bortrihalid-Ether-Katalysators, um 3-Butylimine-4-phenoxy-5-sulfonylaminobenzoesäure zu erzeugen. Dieser Zwischenstoff wird dann durch Palladium auf Kohlenstoff katalysiert und hydriert, um this compound zu bilden .

Industrielle Produktionsmethoden: Die industrielle Herstellung von this compound umfasst die folgenden Schritte:

- Abwiegen von this compound.

- Zugabe von 90% des Injektionswassers zu this compound, gefolgt von der Zugabe einer Natriumhydroxidlösung unter Rühren. Der pH-Wert der Mischlösung wird auf 7,0-8,0 eingestellt.

- Ergänzung des restlichen Wassers für die Injektion.

- Feinfiltration und Aufbewahrung des Filtrats für die spätere Verwendung.

- Füllen des Filtrats und Aufrollen eines Deckels .

Wissenschaftliche Forschungsanwendungen

Bumetanid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung des Natrium-Kalium-Chlorid-Cotransporters (NKCC1) in der aufsteigenden Schleife von Henle in den Nieren . Diese Hemmung führt zu einer verringerten Reabsorption von Natrium und Chlorid, was zu einer erhöhten Ausscheidung von Wasser, Natrium, Chlorid, Magnesium, Phosphat und Kalzium führt . This compound interferiert auch mit renalem cyclischem Adenosinmonophosphat (cAMP) und hemmt die Natrium-Kalium-ATPase-Pumpe .

Wirkmechanismus

Target of Action

Bumetanide primarily targets the sodium-potassium ATPase pump and renal cAMP . It also interacts with the NKCC1 isoform which mediates cellular uptake of chloride ions . These targets play a crucial role in maintaining the electrolyte balance in the body .

Mode of Action

Bumetanide interferes with renal cAMP and inhibits the sodium-potassium ATPase pump . It appears to block the active reabsorption of chloride and possibly sodium in the ascending loop of Henle, altering electrolyte transfer in the proximal tubule . This results in the excretion of sodium, chloride, and water, leading to diuresis .

Biochemical Pathways

Bumetanide affects several biochemical pathways. It has been suggested that it impacts the GABAergic transmission , circadian entrainment , and morphine addiction pathways . By inhibiting NKCC1, it leads to a decrease in intracellular chloride and thus promotes GABAergic receptor-mediated hyperpolarization .

Pharmacokinetics

Bumetanide has more predictable pharmacokinetic properties compared to other diuretics like furosemide . It is almost completely bioavailable (~80%) . It is metabolized in the liver and has an elimination half-life of approximately 0.8 hours . The drug is excreted through the kidneys .

Result of Action

The molecular and cellular effects of Bumetanide’s action result in the excretion of sodium, chloride, and water, leading to diuresis . This helps in treating conditions like edema associated with congestive heart failure, hepatic and renal disease, and nephrotic syndrome . In the brain, Bumetanide has been proposed to antagonize the NKCC1 isoform, which may ameliorate disease conditions associated with GABAergic-mediated depolarization .

Action Environment

The action, efficacy, and stability of Bumetanide can be influenced by various environmental factors. It’s worth noting that like all medications, Bumetanide’s effectiveness can be influenced by a variety of factors including the patient’s overall health, presence of other diseases, and interactions with other medications .

Biochemische Analyse

Biochemical Properties

Bumetanide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It primarily inhibits the sodium-potassium-chloride cotransporter (NKCC1) in the brain and NKCC2 in the kidneys . This inhibition disrupts the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of these ions and water, thereby reducing fluid retention . The interaction with NKCC1 and NKCC2 is essential for its diuretic effect and modulation of electrolyte balance .

Cellular Effects

Bumetanide affects various cell types and cellular processes. In neuronal cells, it inhibits NKCC1, leading to a decrease in intracellular chloride levels and promoting GABAergic receptor-mediated hyperpolarization . This action can ameliorate conditions associated with GABAergic-mediated depolarization, such as epilepsy and certain neurodevelopmental disorders . In renal cells, bumetanide’s inhibition of NKCC2 results in decreased reabsorption of sodium and chloride, enhancing diuresis and reducing edema .

Molecular Mechanism

At the molecular level, bumetanide exerts its effects by binding to and inhibiting the NKCC1 and NKCC2 transporters . This inhibition prevents the cotransport of sodium, potassium, and chloride ions across cell membranes, leading to their increased excretion . Additionally, bumetanide interferes with renal cyclic AMP (cAMP) and inhibits the sodium-potassium ATPase pump, further contributing to its diuretic effect .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bumetanide can vary over time. It is rapidly absorbed and has a short half-life of approximately 1-1.5 hours . Studies have shown that bumetanide’s diuretic effect begins within 30 minutes of administration and lasts for about 4-6 hours . Long-term studies indicate that bumetanide remains effective in reducing fluid retention and edema over extended periods, although its efficacy may diminish with prolonged use due to potential tolerance development .

Dosage Effects in Animal Models

In animal models, the effects of bumetanide vary with different dosages. Low to moderate doses effectively reduce cerebral infarct volume and brain edema in ischemic stroke models . High doses can lead to adverse effects such as electrolyte imbalances and dehydration . The therapeutic window for bumetanide is relatively narrow, necessitating careful dose management to avoid toxicity .

Metabolic Pathways

Bumetanide is metabolized primarily in the liver, with the butyl side chain undergoing oxidation . Approximately 45% of the drug is excreted unchanged in the urine, while the remaining portion is eliminated as urinary and biliary metabolites . The metabolism of bumetanide involves cytochrome P450 enzymes, which facilitate its biotransformation and subsequent excretion .

Transport and Distribution

Bumetanide is well-absorbed, with a bioavailability of approximately 80% . It is extensively bound to plasma proteins (97%) and distributed throughout the body . The drug is transported across cell membranes via passive diffusion and interacts with specific transporters, such as NKCC1 and NKCC2, to exert its effects . Bumetanide’s distribution is influenced by its high protein-binding capacity, which affects its free concentration in plasma and tissues .

Subcellular Localization

Bumetanide’s subcellular localization is primarily within the cytoplasm, where it interacts with NKCC1 and NKCC2 transporters . It does not require specific targeting signals or post-translational modifications for its activity. The drug’s localization within renal and neuronal cells is crucial for its diuretic and neuroprotective effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bumetanide is synthesized from 3-amino-4-phenoxy-5-sulfonylaminobenzoic acid and n-butanal. The synthesis involves a condensation-dehydration reaction in the presence of a boron trihalide ether catalyst to generate 3-butylimine-4-phenoxy-5-sulfonylaminobenzoic acid. This intermediate is then catalyzed by palladium carbon and hydrogenated to form bumetanide .

Industrial Production Methods: The industrial preparation of bumetanide involves the following steps:

- Weighing bumetanide.

- Adding 90% of injection water into bumetanide, followed by the addition of sodium hydroxide solution under stirring. The pH value of the mixed solution is adjusted to 7.0-8.0.

- Supplementing the rest of the water for injection.

- Fine filtering and reserving the filtrate for later use.

- Filling the filtrate and rolling a cover .

Analyse Chemischer Reaktionen

Reaktionstypen: Bumetanid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Phenoxy- und Sulfamoylgruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Wasserstoffgas in Gegenwart eines Palladium-Kohlenstoff-Katalysators.

Substitution: Verschiedene Nukleophile können unter geeigneten Bedingungen für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden:

Oxidation: Oxidierte Derivate von this compound.

Reduktion: Reduzierte Formen von this compound.

Substitution: Substituierte Derivate von this compound.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

IUPAC Name |

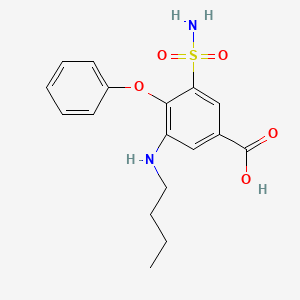

3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5S/c1-2-3-9-19-14-10-12(17(20)21)11-15(25(18,22)23)16(14)24-13-7-5-4-6-8-13/h4-8,10-11,19H,2-3,9H2,1H3,(H,20,21)(H2,18,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEIEVLCKWDQJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022699 | |

| Record name | Bumetanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bumetanide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015024 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>54.7 [ug/mL] (The mean of the results at pH 7.4), >20 mg/mL (in base), 2.57e-02 g/L | |

| Record name | SID855675 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Bumetanide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00887 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bumetanide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015024 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Bumetanide interferes with renal cAMP and/or inhibits the sodium-potassium ATPase pump. Bumetanide appears to block the active reabsorption of chloride and possibly sodium in the ascending loop of Henle, altering electrolyte transfer in the proximal tubule. This results in excretion of sodium, chloride, and water and, hence, diuresis. | |

| Record name | Bumetanide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00887 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

28395-03-1 | |

| Record name | Bumetanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28395-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bumetanide [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028395031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bumetanide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00887 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | bumetanide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bumetanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bumetanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUMETANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y2S3XUQ5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bumetanide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015024 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

230-231, 230 - 231 °C | |

| Record name | Bumetanide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00887 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bumetanide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015024 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.